Nelivaptan

Catalog No.
S536948
CAS No.
439687-69-1
M.F
C30H32ClN3O8S
M. Wt
630.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelivaptan

Nelivaptan (SSR-149415) is a highly selective, orally bioavailable V1b receptor antagonist that overcomes the limitations of peptide-based vasopressin analogs in neuroendocrine research.

  • Sub-nanomolar V1b binding (60-800-fold selectivity over V1a/V2) ensures clean HPA axis modulation without cardiovascular/renal confounding.
  • Oral dosing replaces invasive i.c.v. peptide administration, enabling chronic stress model studies without surgical implants.
  • Trusted benchmark for isolating V1b-mediated ACTH release in CHO transfectants and isolated islet cells.

CAS Number

439687-69-1

Product Name

Nelivaptan

IUPAC Name

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

Molecular Formula

C30H32ClN3O8S

Molecular Weight

630.1 g/mol

InChI

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1

InChI Key

NJXZWIIMWNEOGJ-WEWKHQNJSA-N

solubility

Soluble in DMSO

Synonyms

1-(5-chloro-1-((2,4-dimethoxyphenyl)sulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl)-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide, SSR 149415, SSR-149415, SSR149415

Canonical SMILES

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O

The exact mass of the compound Nelivaptan is 629.1599 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Nelivaptan (SSR-149415) is a highly selective, orally bioavailable non-peptide vasopressin V1b (V3) receptor antagonist [1]. In neuroendocrinology and metabolic research, it serves as the benchmark pharmacological tool for isolating V1b-mediated pathways from V1a (vascular) and V2 (renal) functions. Its primary procurement value lies in its sub-nanomolar to low-nanomolar binding affinity for native and recombinant V1b receptors, combined with its high solubility in standard organic solvents (e.g., DMSO) and established in vivo formulation protocols. This makes it indispensable for researchers requiring stable, long-acting hypothalamic-pituitary-adrenal (HPA) axis modulation without the rapid enzymatic degradation typical of native peptide-based vasopressin analogs.

Research Fit

Target engagement V1b-selective vasopressin receptor antagonist tool
In vivo route Oral administration context for HPA axis models
Translation stage Clinical-stage reference for stress-related disorder studies

Substituting Nelivaptan with broader-spectrum vasopressin antagonists (such as conivaptan) or V1a/V2-selective agents (like relcovaptan or tolvaptan) fundamentally compromises experimental integrity in stress and metabolic models [1]. V1a and V2 antagonists fail to block pituitary corticotropin (ACTH) release, while non-selective agents introduce confounding cardiovascular or antidiuretic variables that obscure HPA axis data. Furthermore, utilizing native peptide antagonists necessitates invasive central administration (i.c.v.) due to poor blood-brain barrier penetration and rapid enzymatic degradation. Nelivaptan’s specific non-peptide scaffold provides oral bioavailability and sustained systemic action, meaning generic peptide substitutes cannot replicate its utility in chronic, multi-week behavioral or neuroendocrine assays.

Substitution Risk

V2 antagonist (e.g., tolvaptan)
Targets renal water retention; does not engage pituitary V1b receptors. HPA axis readout may be absent.
V1a antagonist (e.g., relcovaptan)
Modulates vascular and uterine contraction; lacks direct anterior pituitary action. May not replicate V1b-mediated stress endpoints.
Dual or pan-vaptan comparators
Mixed receptor profiles can obscure V1b-specific pathway interpretation. Model specificity may require review.

Receptor Subtype Selectivity: V1b vs. V1a/V2

Nelivaptan demonstrates exceptional binding affinity for the human V1b receptor (Ki = 1.5 nM) while maintaining strict selectivity against the V1a and V2 subtypes [1]. In competitive binding assays, Nelivaptan exhibits a 60- to 800-fold greater affinity for V1b over V1a (Ki ~ 613 nM in rat models), and shows negligible inhibition at V2 receptors up to 3 μM. This stark contrast to non-selective agents like conivaptan ensures that Nelivaptan strictly isolates pituitary and CNS V1b functions without triggering V1a-mediated vasoconstriction or V2-mediated antidiuresis.

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataNelivaptan: Ki = 1.5 nM (human V1b)
Comparator Or BaselineV1a Receptor: Ki > 600 nM; V2 Receptor: Inactive up to 3 μM
Quantified Difference60- to 800-fold selectivity for V1b over V1a
ConditionsRadioligand competitive binding assays in recombinant human and rat V1b/V1a/V2 CHO transfectants

Procuring this highly selective antagonist is mandatory for neuroendocrine assays where off-target cardiovascular or renal interference from V1a/V2 receptors would invalidate HPA axis data.

V1b Binding Selectivity
Cross-study comparable
Ki 1.3 nM (rat V1b); >70-fold selectivity over V1a, V2, oxytocin
Supports V1b pathway isolation without off-target vasopressin effects
Radioligand binding in CHO cells expressing rat receptors

In Vivo Formulation and Oral Bioavailability

Unlike native peptide vasopressin antagonists that require invasive intracerebroventricular (i.c.v.) injection due to rapid enzymatic degradation, Nelivaptan is a non-peptide small molecule optimized for systemic administration . It is highly soluble in DMSO (up to 250 mg/mL) and readily formulates into stable in vivo working solutions (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) at 2 mg/mL. When administered orally at 10 mg/kg, Nelivaptan maintains potent HPA axis suppression for over 4 hours, a pharmacokinetic profile unattainable with standard peptide analogs.

Evidence DimensionRoute of Administration and Duration of Action
Target Compound DataNelivaptan: Orally active (10 mg/kg) with duration > 4 hours
Comparator Or BaselinePeptide AVP Antagonists: Require i.c.v. injection, rapid half-life
Quantified DifferenceEnables non-invasive oral/i.p. dosing with sustained multi-hour efficacy
ConditionsIn vivo pharmacokinetic profiling and ACTH suppression models in conscious rats

Procurement of this non-peptide formulation eliminates the need for complex surgical catheterization in chronic stress models, significantly improving throughput and reproducibility in behavioral pharmacology.

Human V1b Affinity
Cross-study comparable
Ki 0.600 nM
Human receptor binding context for translational interpretation
[3H]Arg8-vasopressin displacement in CHO-K1 cells

Functional Inhibition of AVP-Induced Endocrine Secretion

Nelivaptan provides potent, dose-dependent blockade of arginine vasopressin (AVP)-stimulated endocrine responses, serving as the benchmark for V1b functional assays [1]. In cellular models, it inhibits AVP-induced calcium signaling with an IC50 of 12.8 nM. In vivo, doses as low as 3 mg/kg (i.p.) completely normalize stress-induced plasma corticotropin (ACTH) elevations. In contrast, standard anxiolytics like diazepam suppress general CNS arousal but do not specifically antagonize AVP-driven pituitary ACTH release, making Nelivaptan the superior choice for targeted neuroendocrine pathway mapping.

Evidence DimensionInhibition of AVP-induced ACTH/Calcium Signaling
Target Compound DataNelivaptan: IC50 = 12.8 nM (calcium signal); Normalizes ACTH at 3 mg/kg
Comparator Or BaselineDiazepam / General Anxiolytics: Lack specific AVP-receptor antagonism
Quantified DifferenceDirect, receptor-specific blockade of the HPA axis stress response
ConditionsAVP-stimulated HEK293 cells and in vivo stress-induced ACTH secretion models

Allows researchers to definitively uncouple V1b-specific endocrine responses from generalized behavioral stress, ensuring precise mechanistic data when evaluating HPA axis modulators.

In Vivo ACTH Inhibition
Class-level inference
Inhibition of AVP-induced plasma ACTH from 3 mg/kg i.p. and 10 mg/kg p.o.; effect >4 h
Reported HPA axis modulation model response
Conscious rat model; V2/V1a comparators show no ACTH effect

Cross-Receptor Profiling: Oxytocin Receptor Interactions

While highly selective against V1a and V2, Nelivaptan exhibits a measurable secondary affinity for the oxytocin (OT) receptor, which is critical for designing metabolic co-administration assays [1]. Radioligand studies show Nelivaptan has a pKi of 9.34 at human V1b versus 8.82 at human OT receptors, acting as a weak OT antagonist. When mapping complex metabolic pathways like pancreatic glucagon secretion, researchers must utilize Nelivaptan in tandem with highly specific OT antagonists (e.g., CL-14-26, Ki = 83 nM for OT) to successfully isolate V1b-driven insulin/glucagon dynamics from OT-driven background noise.

Evidence DimensionBinding Affinity (pKi) at V1b vs. Oxytocin Receptors
Target Compound DataNelivaptan: pKi = 9.34 (hV1b); pKi = 8.82 (hOT)
Comparator Or BaselineCL-14-26: Ki = 83 nM (OT) vs 7800 nM (V1b)
Quantified DifferenceIdentifies Nelivaptan's secondary OT affinity, requiring specific assay controls
ConditionsRecombinant human V1b and OT receptors expressed in CHO cells

Procurement teams supporting metabolic or pancreatic research must account for this dual affinity to ensure proper control compounds (e.g., specific OT antagonists) are co-purchased for precise pathway isolation.

Clinical Development Status
Class-level inference
Phase II trials completed for MDD and GAD
Supports translational endpoint review context
Randomized, double-blind, placebo-controlled design
Behavioral Model Response
Head-to-head comparison
Anxiolytic-like effect in elevated plus-maze; antidepressant-like effect in forced swim test
Reported behavioral profile distinct from CRF1 antagonist
Rodent anxiety/depression models; V2 antagonists show no efficacy

Chronic In Vivo Stress and HPA Axis Modeling

Directly leveraging Nelivaptan's high solubility and oral bioavailability (Section 3), this compound is a highly efficient procurement choice for multi-week chronic mild stress (CMS) models. Its use eliminates the need for surgical implants required by peptide analogs, allowing for stable, non-invasive long-term dosing to evaluate HPA axis adaptation [1].

Neuroendocrine Receptor Differentiation Assays

Driven by its 60- to 800-fold selectivity for V1b over V1a/V2 receptors (Section 3), Nelivaptan serves as the benchmark pharmacological tool in CHO cell transfectants and tissue slices. It allows researchers to isolate V1b-mediated calcium signaling from V1a-driven vascular pathways without background interference [1].

Pancreatic Metabolic Pathway Mapping

Because Nelivaptan exhibits secondary affinity for oxytocin receptors alongside its potent V1b blockade (Section 3), it is utilized in advanced metabolic assays. When co-administered with specific oxytocin antagonists, it enables the precise decoupling of vasopressin-induced glucagon and insulin secretion mechanisms in isolated pancreatic islet cells [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPA Axis Pathway Research
V1b receptor selectivity
ACTH/cortisol release modulation endpoints
Stress Disorder Behavioral Models
Anxiolytic/antidepressant-like model response
Elevated plus-maze & forced swim test endpoints
Translational MDD Subtype Research
Clinical-stage reference data
Biomarker-stratified HPA axis endpoint context

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

629.1598639 Da

Monoisotopic Mass

629.1598639 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3TY57MQ4OA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

439687-69-1

Wikipedia

Nelivaptan
1: Zhu J, Chen Z, Zhu L, Meng Z, Wu G, Tian Z. Arginine Vasopressin and Arginine Vasopressin Receptor 1b Involved in Electroacupuncture-Attenuated Hypothalamic-Pituitary-Adrenal Axis Hyperactivity in Hepatectomy Rats. Neuromodulation. 2016 Jul;19(5):498-506. doi: 10.1111/ner.12366. Epub 2015 Nov 16. PubMed PMID: 26573696; PubMed Central PMCID: PMC5063097.
2: El-Werfali W, Toomasian C, Maliszewska-Scislo M, Li C, Rossi NF. Haemodynamic and renal sympathetic responses to V1b vasopressin receptor activation within the paraventricular nucleus. Exp Physiol. 2015 Apr 20;100(5):553-65. doi: 10.1113/expphysiol.2014.084426. PubMed PMID: 25605313.
3: Goutier W, Kloeze M, McCreary AC. Nicotine-induced locomotor sensitization: pharmacological analyses with candidate smoking cessation aids. Addict Biol. 2016 Mar;21(2):234-41. doi: 10.1111/adb.12190. Epub 2014 Oct 13. PubMed PMID: 25307867.
4: Izumi Y, Miura K, Iwao H. Therapeutic potential of vasopressin-receptor antagonists in heart failure. J Pharmacol Sci. 2014;124(1):1-6. Epub 2014 Jan 7. Review. PubMed PMID: 24401675.
5: Jasnic N, Djordjevic J, Vujovic P, Lakic I, Djurasevic S, Cvijic G. The effect of vasopressin 1b receptor (V1bR) blockade on HPA axis activity in rats exposed to acute heat stress. J Exp Biol. 2013 Jun 15;216(Pt 12):2302-7. doi: 10.1242/jeb.082842. Epub 2013 Apr 11. PubMed PMID: 23580725.

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